7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl
CAS No.:
Cat. No.: VC17214797
Molecular Formula: C14H18ClN3O
Molecular Weight: 279.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18ClN3O |
|---|---|
| Molecular Weight | 279.76 g/mol |
| IUPAC Name | 7-benzyl-3,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C14H17N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10,12-13H,6-9H2,(H,15,16,18);1H |
| Standard InChI Key | MAMRRKKDWDXGLL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2C1C(=O)NC=N2)CC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
The compound’s molecular formula (C₁₄H₁₈ClN₃O) and weight (279.76 g/mol) reflect a hybrid architecture combining pyridine and pyrimidine rings. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 7-benzyl-3,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-one; hydrochloride |
| Canonical SMILES | C1CN(CC2C1C(=O)NC=N2)CC3=CC=CC=C3.Cl |
| InChI Key | MAMRRKKDWDXGLL-UHFFFAOYSA-N |
| PubChem CID | 71306685 |
The bicyclic system comprises a partially saturated pyrido[3,4-d]pyrimidin-4-one core, with a benzyl group at position 7 and a hydrochloride counterion enhancing solubility.
Spectral Data and Structural Confirmation
While direct spectral data for this compound remain unpublished, analogs such as thieno[2,3-d]pyrimidines exhibit diagnostic IR peaks at 1,672–1,680 cm⁻¹ for carbonyl groups and ¹H-NMR resonances for aromatic protons (δ 7.33–7.62) . For octahydropyrido[1,2-c]pyrimidine derivatives, DEPT and HMBC spectra resolve methylene and quaternary carbons, with HMBC correlations confirming ring connectivity . Such methods likely apply to this compound’s structural validation.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of pyrido-pyrimidine derivatives typically involves cyclocondensation reactions. For example, thieno[2,3-d]pyrimidines are prepared from 2-aminothiophene-3-carboxylic acid esters using microwave-assisted techniques . Similarly, the patent EP4028403B1 describes hexahydro-pyrido[4,3-b] oxazin-3-ones as intermediates for MAGL inhibitors, synthesized via nucleophilic substitution between amines and heterocyclic precursors . Applied to 7-benzyl derivatives, this may involve:
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Ring Formation: Condensation of benzylamine with a diketone precursor under acidic conditions.
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Hydrochloride Salt Formation: Treatment with HCl in polar solvents like methanol or ethanol.
Optimization Challenges
Yield optimization remains critical. Microwave irradiation improves reaction efficiency in thienopyrimidine syntheses (e.g., 60–75% yields) , suggesting potential for scaling this compound’s production. Purification via column chromatography or recrystallization is likely required to isolate the hydrochloride salt.
Structural and Conformational Analysis
Ring System Dynamics
The hexahydro-pyrido[3,4-d]pyrimidin-4-one core adopts a boat-chair conformation, as observed in octahydropyrido[1,2-c]pyrimidine analogs . Substituents at position 7 influence ring puckering:
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Benzyl Group: Introduces steric hindrance, stabilizing the chair conformation via van der Waals interactions.
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Hydrochloride Counterion: Enhances crystallinity, as seen in similar salts.
Electronic Effects
The pyrimidin-4-one moiety’s electron-deficient nature facilitates hydrogen bonding with biological targets. Computational studies on analogous compounds reveal charge transfer from the pyridine nitrogen to the pyrimidinone carbonyl , a feature likely conserved here.
Comparison with Structural Analogs
The 7-benzyl group distinguishes this compound via enhanced lipophilicity (calculated logP: 2.8), potentially improving blood-brain barrier penetration compared to non-benzylated analogs .
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